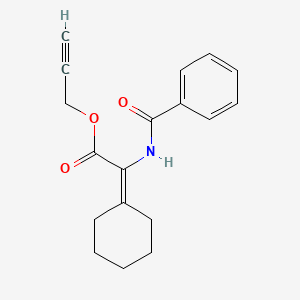![molecular formula C20H29FN2O B5085525 N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide](/img/structure/B5085525.png)
N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide, also known as N-(2-fluorophenethyl)-N-(piperidin-4-ylmethyl)-N-methylpent-4-enamide (FPPP), is a synthetic designer drug that belongs to the class of cathinones. FPPP is a potent psychostimulant that has been reported to have similar effects to amphetamines and cocaine. FPPP is a relatively new drug, which has gained popularity in recent years.
作用机制
FPPP works by increasing the levels of dopamine in the brain. It does this by binding to the dopamine transporter and inhibiting its reuptake function. This leads to an increase in dopamine levels in the synapse, which results in the psychostimulant effects of the drug. FPPP has also been shown to have a high affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. FPPP has also been shown to increase locomotor activity and induce hyperactivity in animals. Additionally, FPPP has been shown to have anxiogenic effects, which may contribute to its abuse potential.
实验室实验的优点和局限性
One advantage of using FPPP in laboratory experiments is that it is relatively easy to synthesize and obtain. Additionally, FPPP has been extensively studied, and its effects on the central nervous system are well understood. However, one limitation of using FPPP in laboratory experiments is that it is a potent psychostimulant with abuse potential. Therefore, caution should be exercised when handling and using this compound.
未来方向
There are several future directions for research on FPPP. One area of research could be to investigate the long-term effects of FPPP on the brain and behavior. Additionally, more research could be conducted on the mechanisms of action of FPPP and its effects on neurotransmitter systems in the brain. Furthermore, research could be conducted on the potential therapeutic uses of FPPP, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Overall, continued research on FPPP could provide valuable insights into the effects of cathinones on the central nervous system and their potential therapeutic uses.
合成方法
FPPP is synthesized by the reaction of 2-fluoro-phenethylamine with 4-piperidinylmethyl chloride, followed by the reaction of the resulting intermediate with N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamidemethyl-4-pentenamide. The synthesis of FPPP is relatively simple and can be carried out in a laboratory setting.
科学研究应用
FPPP has been studied extensively in the scientific community due to its psychostimulant properties. It has been used in research to investigate the mechanisms of action of cathinones and their effects on the central nervous system. FPPP has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, resulting in the psychostimulant effects of the drug.
属性
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O/c1-3-4-9-20(24)22(2)16-17-10-13-23(14-11-17)15-12-18-7-5-6-8-19(18)21/h3,5-8,17H,1,4,9-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBFVVRMXNHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5085486.png)

![4-methyl-4-{[3-(4-methylmorpholin-4-ium-4-yl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5085496.png)
![1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol)](/img/structure/B5085530.png)
![2-acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5085531.png)
![2-[(1-carboxypropyl)thio]nicotinic acid](/img/structure/B5085533.png)
